molecular formula C23H23F3N6O2 B10836744 3-amino-N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide

3-amino-N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide

Cat. No.: B10836744
M. Wt: 472.5 g/mol
InChI Key: QJWGSVNGDURFSA-CNUNAPQTSA-N
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Description

The compound “US8592455, 3” is a small molecular drug known for its potent inhibitory activity against serine/threonine-protein kinases PIM1, PIM2, and PIM3 . It is also referred to as BDBM106803 . This compound has shown significant potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthetic routes and reaction conditions for the preparation of “US8592455, 3” involve several steps. The compound is typically synthesized through a series of chemical reactions, including condensation, cyclization, and purification processes. The industrial production methods for this compound are designed to ensure high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for quality control .

Chemical Reactions Analysis

“US8592455, 3” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include derivatives with modified functional groups .

Scientific Research Applications

“US8592455, 3” has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study kinase inhibition and signal transduction pathways. In biology, it is employed to investigate cellular processes regulated by PIM kinases, such as cell proliferation, apoptosis, and metabolism. In medicine, this compound is being explored for its potential therapeutic effects in treating various cancers, as PIM kinases are often overexpressed in malignant cells. Additionally, it has industrial applications in the development of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of “US8592455, 3” involves the inhibition of PIM kinases, which are key regulators of cell survival and proliferation. By binding to the ATP-binding site of these kinases, the compound prevents their activation and subsequent phosphorylation of target proteins. This inhibition disrupts critical signaling pathways involved in cancer cell growth and survival, leading to reduced tumor progression and increased apoptosis .

Comparison with Similar Compounds

“US8592455, 3” can be compared with other similar compounds, such as BDBM106858 and BDBM106808 . While these compounds also inhibit PIM kinases, “US8592455, 3” is unique due to its higher potency and selectivity. The IC50 value of “US8592455, 3” is significantly lower, indicating stronger inhibitory activity. Additionally, its molecular structure allows for better binding affinity and specificity towards the target kinases .

Properties

Molecular Formula

C23H23F3N6O2

Molecular Weight

472.5 g/mol

IUPAC Name

3-amino-N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide

InChI

InChI=1S/C23H23F3N6O2/c1-11-9-32(10-16(28)22(11)33)18-5-6-29-8-17(18)30-23(34)21-15(27)7-14(26)20(31-21)19-12(24)3-2-4-13(19)25/h2-8,11,16,22,33H,9-10,27-28H2,1H3,(H,30,34)/t11-,16+,22+/m0/s1

InChI Key

QJWGSVNGDURFSA-CNUNAPQTSA-N

Isomeric SMILES

C[C@H]1CN(C[C@H]([C@@H]1O)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3N)F)C4=C(C=CC=C4F)F

Canonical SMILES

CC1CN(CC(C1O)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3N)F)C4=C(C=CC=C4F)F

Origin of Product

United States

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